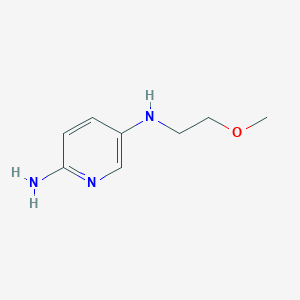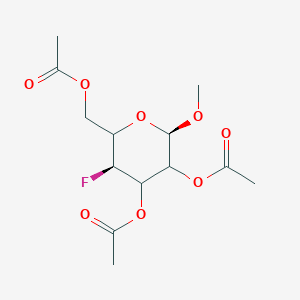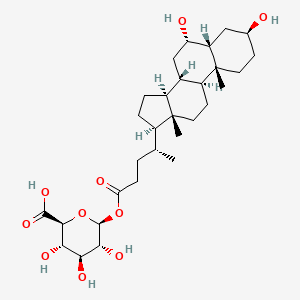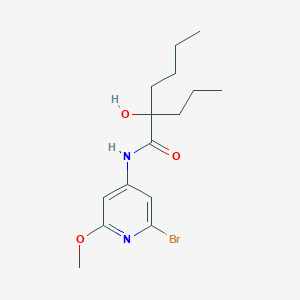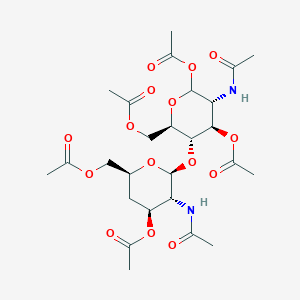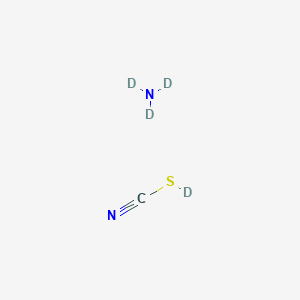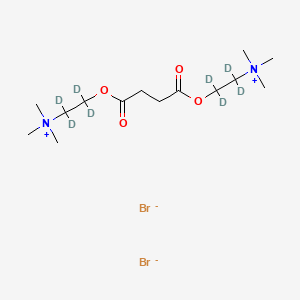
Succinyl(choline-1,1,1',1',2,2,2',2'-D8) bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Succinyl(choline-1,1,1’,1’,2,2,2’,2’-D8) bromide is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of succinylcholine, a well-known depolarizing skeletal muscle relaxant. The deuterated version is often used in scientific research to study the pharmacokinetics and dynamics of succinylcholine due to its similar properties but distinct isotopic signature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Succinyl(choline-1,1,1’,1’,2,2,2’,2’-D8) bromide involves the incorporation of deuterium into the succinylcholine molecule. The process typically starts with the preparation of deuterated choline, which is then reacted with succinic acid derivatives under controlled conditions to form the final product. The reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Succinyl(choline-1,1,1’,1’,2,2,2’,2’-D8) bromide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production is carried out in specialized facilities equipped to handle deuterated compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Succinyl(choline-1,1,1’,1’,2,2,2’,2’-D8) bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromide ions in the compound can be substituted with other anions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halide exchange reactions often use silver nitrate or other halide salts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield succinyl(choline-1,1,1’,1’,2,2,2’,2’-D8) oxide, while reduction may produce succinyl(choline-1,1,1’,1’,2,2,2’,2’-D8) hydride .
Applications De Recherche Scientifique
Succinyl(choline-1,1,1’,1’,2,2,2’,2’-D8) bromide has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy due to its unique isotopic signature.
Biology: Employed in studies of neuromuscular transmission and muscle physiology.
Medicine: Investigated for its pharmacokinetic and pharmacodynamic properties to understand the behavior of succinylcholine in the body.
Industry: Utilized in the development of new muscle relaxants and related compounds.
Mécanisme D'action
Succinyl(choline-1,1,1’,1’,2,2,2’,2’-D8) bromide exerts its effects by binding to nicotinic acetylcholine receptors at the neuromuscular junction. This binding causes depolarization of the motor end-plate, leading to muscle relaxation. The compound mimics the action of acetylcholine but is not rapidly degraded by acetylcholinesterase, resulting in prolonged depolarization and muscle paralysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Succinylcholine chloride: A non-deuterated version with similar pharmacological properties.
Suxamethonium bromide: Another non-deuterated variant used clinically as a muscle relaxant.
Decamethonium bromide: A related compound with a longer duration of action.
Uniqueness
The uniqueness of Succinyl(choline-1,1,1’,1’,2,2,2’,2’-D8) bromide lies in its deuterated nature, which provides distinct advantages in research applications. The presence of deuterium allows for more precise tracking and analysis in pharmacokinetic studies, making it a valuable tool in drug development and scientific investigations .
Propriétés
Formule moléculaire |
C14H30Br2N2O4 |
|---|---|
Poids moléculaire |
458.26 g/mol |
Nom IUPAC |
trimethyl-[1,1,2,2-tetradeuterio-2-[4-oxo-4-[1,1,2,2-tetradeuterio-2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;dibromide |
InChI |
InChI=1S/C14H30N2O4.2BrH/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2/i9D2,10D2,11D2,12D2;; |
Clé InChI |
HKDOIORVQFUBKO-OSNULJQWSA-L |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])OC(=O)CCC(=O)OC([2H])([2H])C([2H])([2H])[N+](C)(C)C)[N+](C)(C)C.[Br-].[Br-] |
SMILES canonique |
C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



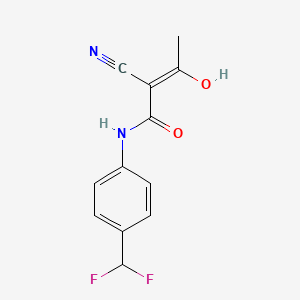
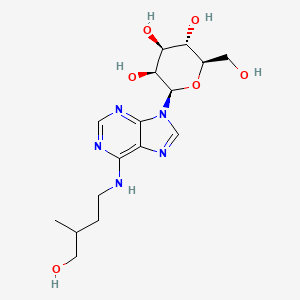
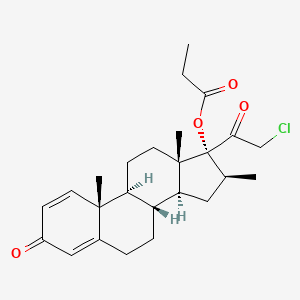

![Tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate](/img/structure/B13857282.png)
